DHODH Enzyme Inhibition Potency: Brequinar Sodium vs. Leflunomide
Brequinar Sodium demonstrates a 1,389-fold higher potency for human DHODH inhibition compared to leflunomide. The reported IC50 for Brequinar is 0.0018 µM (1.8 nM) [1]. In contrast, leflunomide exhibits an IC50 of 2.5 µM against DHODH .
| Evidence Dimension | Inhibition of human dihydroorotate dehydrogenase (hDHODH) |
|---|---|
| Target Compound Data | IC50 = 0.0018 µM (1.8 nM) |
| Comparator Or Baseline | Leflunomide: IC50 = 2.5 µM |
| Quantified Difference | Brequinar is approximately 1,389-fold more potent |
| Conditions | In vitro enzyme inhibition assay using recombinant human DHODH |
Why This Matters
For assays requiring complete DHODH blockade at low drug concentrations to minimize off-target effects, Brequinar is the superior and often only suitable tool compound among commercially available DHODH inhibitors.
- [1] Madak JT, Cuthbertson CR, Neamati N, et al. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy. Recent Patents on Anti-Cancer Drug Discovery. 2018;13(1):103. View Source
